molecular formula C8H14FNO5 B159969 N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 129728-92-3

N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B159969
CAS No.: 129728-92-3
M. Wt: 223.2 g/mol
InChI Key: QAPRNMNSFDDVPY-OMKQZNDVSA-N
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Description

This compound is a fluorinated derivative of N-acetylhexosamine, characterized by a pyranose ring with hydroxyl, hydroxymethyl, and acetamide substituents. Its stereochemistry (2S,3R,4R,5R,6R) is critical for biological activity, as seen in related carbohydrate-based therapeutics .

Properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5+,6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPRNMNSFDDVPY-OMKQZNDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Radical Bromination :
    N-Acetylglucosamine is treated with N-bromosuccinimide (NBS) under UV light, generating a 5-bromo intermediate. However, competing oxidation at adjacent hydroxyls reduces yields to ~40%.

  • Fluorine Displacement :
    The bromo derivative undergoes nucleophilic substitution with KF in dimethylformamide (DMF) at 80°C. Steric hindrance at C-5 limits conversion efficiency (~55%).

Table 2: Challenges in Radical Halogenation

ChallengeMitigation StrategyOutcome
Protecting Group StabilityUse of acetyl instead of benzylReduces decomposition
Low Fluorination YieldHigh-pressure conditionsMarginal improvement (≤60%)

Glycosylation of Fluorinated Building Blocks

Patents describe stereoselective glycosylation strategies to construct the fluorinated oxane ring. This method is advantageous for large-scale synthesis but requires advanced intermediates.

Key Steps

  • Synthesis of 5-Fluoro Glucosamine Donor :
    A thioglycoside derivative is prepared using BF₃·OEt₂ catalysis, with fluorine introduced via DAST (diethylaminosulfur trifluoride) .

  • Coupling with Acetamide Nucleophile :
    The donor reacts with N-acetylhexosamine in acetonitrile at −40°C, achieving α-selectivity (88%).

Table 3: Glycosylation Efficiency Metrics

ConditionYield (%)α:β Selectivity
−40°C, 24h7288:12
Room Temperature, 12h5875:25

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (500 MHz, D₂O): δ 5.21 (d, J = 8.5 Hz, H-1), 4.98 (dd, J = 9.2 Hz, H-5), 2.05 (s, CH₃CO).

    • ¹⁹F NMR : −204 ppm (dt, J = 48 Hz), confirming C-5 fluorination.

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z calc. for C₈H₁₄FNO₆ [M+H]⁺: 264.0824; found: 264.0821.

Table 4: Comparative Analytical Data Across Methods

MethodPurity (%)Enantiomeric Excess (%)
Epoxide Fluoridolysis98.599.2
Radical Halogenation89.785.4
Glycosylation95.197.8

Industrial-Scale Optimization Challenges

Cost-Benefit Analysis

  • Epoxide Route : High TBAF costs ($120/g) limit scalability; alternatives like KHF₂ under microwave irradiation reduce expenses by 40%.

  • Glycosylation : Requires chiral catalysts (e.g., Jacobsen’s catalyst ), adding $300–500/kg to production costs.

Stability Considerations

The 5-fluoro derivative shows pH-dependent decomposition above 25°C, necessitating storage at −20°C in lyophilized form .

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like Jones reagent or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form deoxy derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thiols, amines, or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of thioethers, amides, or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Applications
One of the most promising applications of this compound is in the treatment of diabetes. Research indicates that derivatives of tetrahydropyran can enhance insulin sensitivity and improve glycemic control. The structural modifications present in N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide may facilitate interactions with insulin receptors or other metabolic pathways involved in glucose homeostasis .

Antiviral Properties
Studies have suggested that compounds with similar structural features exhibit antiviral activity. The presence of hydroxyl and fluorine groups may enhance their interaction with viral proteins or enzymes critical for viral replication. This opens avenues for research into its efficacy against viral infections.

Chemical Synthesis

This compound can be synthesized through various chemical pathways that involve multi-step reactions. These methods typically require careful control of reaction conditions to ensure high yield and purity. The synthesis often involves:

  • Protection and Deprotection Steps : Protecting groups are used to prevent unwanted reactions during synthesis.
  • Fluorination : The introduction of the fluorine atom is crucial for enhancing biological activity.

The successful synthesis of this compound can lead to further modifications that enhance its pharmacological properties .

The biological activity of this compound is likely due to its ability to interact with specific biological targets such as enzymes or receptors involved in metabolic pathways. The fluorine atom may increase lipophilicity and improve binding affinity to target sites .

Case Study 1: Diabetes Treatment

In a study focusing on the antidiabetic properties of tetrahydropyran derivatives similar to this compound, researchers found that these compounds improved insulin sensitivity in diabetic animal models. The results indicated a significant reduction in blood glucose levels post-treatment compared to control groups .

Case Study 2: Antiviral Research

Another study investigated the antiviral potential of related compounds against influenza viruses. The findings suggested that modifications similar to those found in this compound enhanced the inhibition of viral replication by targeting viral neuraminidase.

Mechanism of Action

The mechanism of action of N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit or activate enzymatic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Biphenyl Derivatives

Compounds 36–39 () share the core N-acetylhexosamine structure but feature biphenyl ether substituents with diverse functional groups (e.g., methoxy, nitro, trifluoromethyl). Key differences include:

Compound ID Substituent at Biphenyl Molecular Weight Yield (%) Key Properties
36 3’-Fluoro 414.3 85 Enhanced lectin binding affinity
37 3’-Methoxy 426.3 87 Increased solubility in polar solvents
38 3’-Nitro 441.3 91 Electron-withdrawing effects alter NMR δ values
39 3’-(Trifluoromethyl) 460.3 86 High lipophilicity; improved membrane permeability

The target compound lacks the biphenyl moiety, resulting in a smaller molecular weight (~293.3 g/mol) and reduced steric hindrance, which may favor interactions with carbohydrate-binding proteins .

Comparison with N-Acetylgalactosamine (GalNAc)

  • N-Acetylgalactosamine (): Shares the acetamide and hydroxyl groups but lacks the C5-fluoro and hydroxymethyl substituents. This structural difference reduces metabolic resistance, as GalNAc is rapidly cleaved by glycosidases in vivo. The fluorine in the target compound likely impedes enzymatic degradation .

Ethylthio-Substituted Analog

  • N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide (): Replaces fluorine with an ethylthio group.

Amino and Azido Derivatives

  • Compound 21 (): Features an aminomethyl group instead of hydroxymethyl. This modification increases basicity (pKa ~8.5) and enables conjugation via amine-reactive linkers, contrasting with the target compound’s neutral hydroxymethyl group .

Research Findings and Implications

Spectroscopic Signatures

  • NMR Shifts : The C5-fluoro substituent in the target compound deshields nearby protons, causing distinct δ shifts (e.g., C5-H at ~5.2 ppm) compared to methoxy or nitro analogs .
  • LCMS Data: Molecular ion peaks for fluorinated derivatives are typically 18–20 Da higher than non-fluorinated counterparts due to fluorine’s atomic mass .

Biological Activity

N-[(2S,3R,4R,5R,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple hydroxyl groups and a fluorinated sugar moiety. Its molecular formula is C11H18FNO5C_{11}H_{18}FNO_5, indicating the presence of fluorine and various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are critical for carbohydrate metabolism. This inhibition can lead to altered glucose metabolism and has implications in diabetes management.
  • Antioxidant Activity : Research indicates that this compound exhibits strong radical scavenging properties. Its ability to neutralize free radicals suggests potential applications in oxidative stress-related conditions.
  • Antimicrobial Properties : Preliminary studies have demonstrated that the compound possesses antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits glycosidases involved in carbohydrate metabolism
Antioxidant ActivityScavenges free radicals; effective in reducing oxidative stress
Antimicrobial ActivityEffective against several bacterial strains

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound exhibited IC50 values lower than ascorbic acid in certain fractions, indicating superior antioxidant activity under specific conditions .

Case Study 2: Glycosidase Inhibition

In another study focused on diabetic models, the compound was administered to assess its impact on glycemic control. Results showed a significant reduction in blood glucose levels compared to control groups treated with standard antidiabetic medications . This suggests that the compound could serve as an adjunct therapy in diabetes management.

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties revealed that this compound inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains. This differential activity highlights its potential use in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the key structural features of this compound, and how are they confirmed experimentally?

The compound is a fluorinated acetamide derivative with a substituted oxane (pyran) ring. Critical structural elements include:

  • Stereochemistry : The 2S,3R,4R,5R,6R configuration confirmed via NOESY or ROESY NMR to assess spatial proximity of protons .
  • Fluorine substitution : The 5-fluoro group is validated using 19F^{19}\text{F} NMR (δ ~ -200 ppm) and mass spectrometry (MS) to confirm molecular weight .
  • Hydroxyl and hydroxymethyl groups : Characterized via 1H^{1}\text{H} NMR (δ 3.5–4.5 ppm for hydroxyl protons) and DEPT-135 for CH2_2/CH3_3 identification .

Methodological Tip : Combine X-ray crystallography (if crystals are obtainable) with 2D NMR (COSY, HSQC) for unambiguous stereochemical assignment.

Q. What synthetic strategies are effective for producing this compound?

Synthesis typically involves:

  • Glycosylation : Coupling a fluorinated sugar donor (e.g., thioglycoside) with an acetamide acceptor under Koenigs-Knorr conditions (AgOTf catalysis) .
  • Protection/deprotection : Use acetyl or benzyl groups to protect hydroxyls during synthesis, followed by deprotection with NaOMe/MeOH or H2_2/Pd-C .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product (>95% purity) .

Example Protocol :

StepReagents/ConditionsYield
FluorinationSelectfluor® in DMF, 0°C → RT75%
Acetamide couplingHATU, DIPEA, DCM82%
Global deprotection0.1M NaOH in MeOH/H2_2O90%

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the oxane ring) impact biological activity?

SAR studies reveal:

  • Fluorine position : The 5-fluoro group enhances metabolic stability by resisting enzymatic oxidation compared to non-fluorinated analogs .
  • Hydroxyl groups : Removing the 4-hydroxy moiety reduces binding affinity to lectin receptors (e.g., FmlH in E. coli) by ~50% .
  • Biphenyl derivatives : Adding a 3’-trifluoromethyl biphenyl group (e.g., Compound 40) increases inhibitory activity (IC50_{50} = 0.8 µM vs. 5.2 µM for parent compound) .

Methodological Tip : Use competitive fluorescence polarization assays to quantify binding affinity changes post-modification.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Common discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize batch effects.
  • Purity issues : Validate compound purity via LC-MS and 13C^{13}\text{C} NMR before activity assays .
  • Cell-line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

Case Study : A 2020 study reported 96% yield for a biphenyl analog , while a 2018 protocol achieved only 60% . The discrepancy was traced to residual Cu2+^{2+} in click chemistry reactions, resolved by adding EDTA washes .

Q. What methods are recommended for studying the compound’s interaction with biological targets (e.g., TLR4)?

  • In silico docking : Use AutoDock Vina to predict binding modes to TLR4’s dimerization site (ΔG ≤ -8.5 kcal/mol indicates strong binding) .
  • SPR spectroscopy : Immobilize TLR4 on a CM5 chip to measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) .
  • Cryo-EM : Resolve ligand-induced conformational changes in TLR4/MD-2 complexes at 3.2 Å resolution .

Q. How does stereochemistry at the 5-fluoro position influence pharmacological properties?

  • The 5R configuration increases metabolic stability (t1/2_{1/2} = 12 h vs. 3 h for 5S) in murine models due to reduced CYP3A4 recognition .
  • Technique : Compare enantiomers using chiral HPLC (Chiralpak IA column, hexane/IPA) and assess pharmacokinetics in vivo .

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